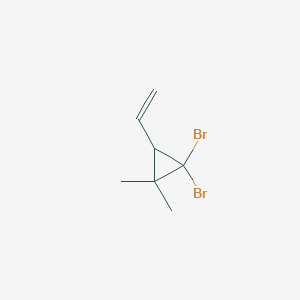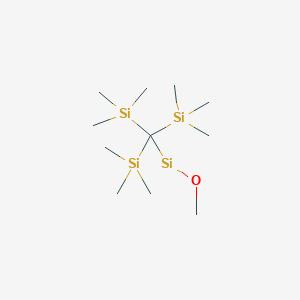![molecular formula C10H15NO5 B14463434 Diethyl {[(prop-2-en-1-yl)oxy]imino}propanedioate CAS No. 70791-60-5](/img/structure/B14463434.png)
Diethyl {[(prop-2-en-1-yl)oxy]imino}propanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl {[(prop-2-en-1-yl)oxy]imino}propanedioate is a chemical compound known for its unique structure and properties It is an ester derivative of propanedioic acid, featuring an imino group and an allyl ether moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction proceeds via the formation of an enolate ion, which then undergoes nucleophilic substitution with the allyl halide .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the concentration of reactants, to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Diethyl {[(prop-2-en-1-yl)oxy]imino}propanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the imino group to an amine.
Substitution: The allyl ether moiety can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides and bases (e.g., sodium ethoxide) are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include substituted malonates, carboxylic acids, and amines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Diethyl {[(prop-2-en-1-yl)oxy]imino}propanedioate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through alkylation and substitution reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly as a precursor for active pharmaceutical ingredients.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of Diethyl {[(prop-2-en-1-yl)oxy]imino}propanedioate involves its reactivity as an enolate ion. The enolate ion acts as a nucleophile, attacking electrophilic centers in various reactions. The presence of the imino group and allyl ether moiety influences its reactivity and the types of reactions it can undergo. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparison with Similar Compounds
Similar Compounds
Diethyl malonate: A simpler ester of propanedioic acid without the imino and allyl ether groups.
Diethyl allylmalonate: Similar structure but lacks the imino group.
Diethyl 2-allylmalonate: Another related compound with an allyl group but different substitution pattern.
Properties
CAS No. |
70791-60-5 |
|---|---|
Molecular Formula |
C10H15NO5 |
Molecular Weight |
229.23 g/mol |
IUPAC Name |
diethyl 2-prop-2-enoxyiminopropanedioate |
InChI |
InChI=1S/C10H15NO5/c1-4-7-16-11-8(9(12)14-5-2)10(13)15-6-3/h4H,1,5-7H2,2-3H3 |
InChI Key |
RSGHQTICVJBRDS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=NOCC=C)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


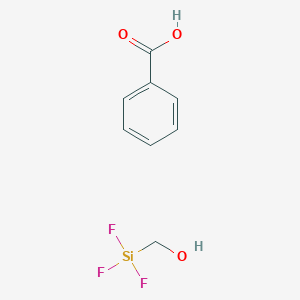
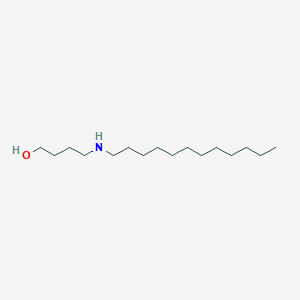
![2,2-Dimethyl-5-[phenyl(piperidin-1-yl)methyl]-1,3-dioxane-4,6-dione](/img/structure/B14463361.png)
![4-Chloro-2-[(2,4-dinitrophenyl)sulfanyl]pyrimidine](/img/structure/B14463372.png)
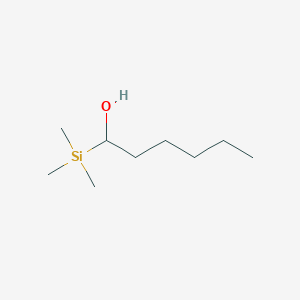
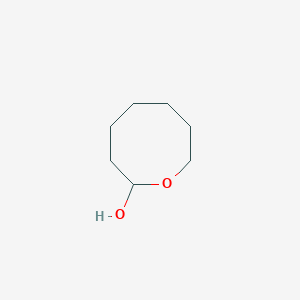
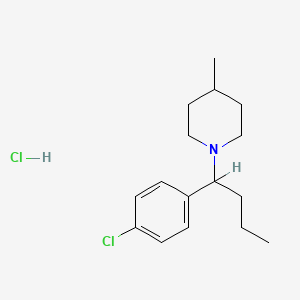
![N-{4-[(E)-(4-Amino-2,5-dimethoxyphenyl)diazenyl]phenyl}acetamide](/img/structure/B14463404.png)
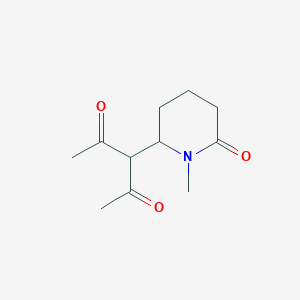
![2,3-Diazabicyclo[2.1.1]hex-2-ene](/img/structure/B14463417.png)
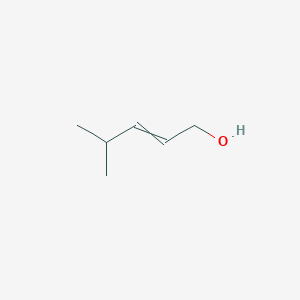
![N-Acetyl-N-{2-[chloro(methanesulfonyl)methyl]phenyl}acetamide](/img/structure/B14463426.png)
